![molecular formula C16H32O7 B609276 Mpeg5-t-butyl ester CAS No. 874208-93-2](/img/structure/B609276.png)
Mpeg5-t-butyl ester
Overview
Description
Mpeg5-t-butyl ester is a polyethylene glycol (PEG) derivative . It contains a t-butyl ester, and the t-butyl protected carboxyl group can be deprotected under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media . It is a water-soluble compound that has been widely used in various fields, including medical, environmental, and industrial research.
Molecular Structure Analysis
The molecular structure of Mpeg5-t-butyl ester includes a PEG spacer and a t-butyl ester . The molecular weight is 336.4 g/mol, and the molecular formula is C16H32O7 .Physical And Chemical Properties Analysis
Mpeg5-t-butyl ester is a water-soluble compound. The hydrophilic PEG spacer increases its solubility in aqueous media . The molecular weight is 336.4 g/mol, and the molecular formula is C16H32O7 .Scientific Research Applications
Synthetic Ester Liquids for Transformer Applications
Synthetic esters, including Mpeg5-t-butyl ester, have become increasingly popular in recent decades . They are used in transformers due to their excellent breakdown performance and lightning impulse strength . Synthetic esters are also used in the creation of nanofluids and combined paper-synthetic ester-based insulating systems .
Retro-filling and Drying of Mineral Oil-Immersed Transformers
Mpeg5-t-butyl ester is used in the retro-filling and drying of mineral oil-immersed transformers . This application takes advantage of the synthetic ester’s unique properties to improve the performance and longevity of the transformers .
Dissolved Gas Analysis (DGA) Based Diagnosis
In the field of transformer health monitoring, Mpeg5-t-butyl ester is used in DGA-based diagnosis . This involves analyzing the gases dissolved in the synthetic ester to assess the condition of the transformer .
Static Electrification of Synthetic Esters
Mpeg5-t-butyl ester is used in research related to the static electrification of synthetic esters . This research is crucial for understanding and mitigating the risks associated with static electricity in transformers .
High-Frequency Dielectric Loss in Polymer Media
Mpeg5-t-butyl ester is used in the study of dielectric loss at high frequencies . This research is particularly relevant to the evolution of high-frequency communication .
Synthesis of Poly (ester imide)s
Mpeg5-t-butyl ester is used in the synthesis of poly (ester imide)s . These polymers have varied molecular chain flexibilities and are used in a range of applications, including the production of high-quality films .
Safety and Hazards
Mechanism of Action
Target of Action
Mpeg5-t-butyl ester is primarily used in the field of drug development . It is a PEG derivative containing a t-butyl ester . The compound’s primary targets are therapeutic molecules, such as peptides, proteins, or small molecules . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Mode of Action
The mode of action of Mpeg5-t-butyl ester involves a process known as PEGylation . In this process, the PEG moiety of the compound is covalently attached to its targets . This attachment can alter the properties of the target molecules, potentially enhancing their therapeutic efficacy.
Biochemical Pathways
Given its role in pegylation, it can be inferred that the compound may influence pathways related to the function and stability of therapeutic molecules .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media . This property could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.
Result of Action
The result of Mpeg5-t-butyl ester’s action is the modification of therapeutic molecules through PEGylation . This modification can enhance the solubility, stability, and potentially the therapeutic efficacy of the target molecules .
Action Environment
The action of Mpeg5-t-butyl ester can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment.
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O7/c1-16(2,3)23-15(17)5-6-19-9-10-21-13-14-22-12-11-20-8-7-18-4/h5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOAGRJWHPYZKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216433 | |
Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mpeg5-t-butyl ester | |
CAS RN |
874208-93-2 | |
Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874208-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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